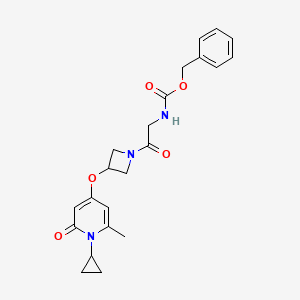

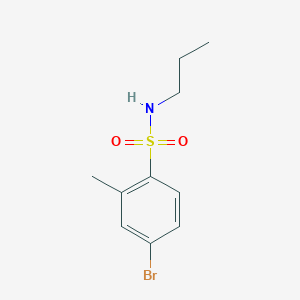

![molecular formula C21H22N4O3S B2395798 3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034553-98-3](/img/structure/B2395798.png)

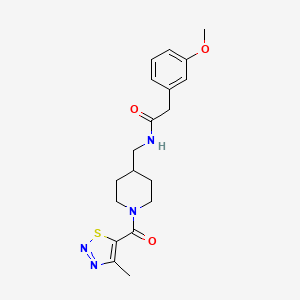

3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidines . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Aplicaciones Científicas De Investigación

Anticancer Activity

This compound has shown promising results in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including MCF-7 and HCT-116 . The compound has shown superior cytotoxic activities with IC 50 values ranging from 45-97 nM and 6-99 nM against MCF-7 and HCT-116, respectively .

CDK2 Inhibition

The compound has been identified as a novel CDK2 inhibitor . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The compound has shown significant inhibitory activity against CDK2/cyclin A2 .

Cell Cycle Alteration

The compound has been found to cause significant alteration in cell cycle progression . This can lead to the induction of apoptosis within cancer cells, thereby inhibiting their growth .

Antimicrobial Activity

Pyrido[2,3-d]pyrimidines, a class of compounds to which this compound belongs, have been found to exhibit antimicrobial activity . This suggests potential applications in the treatment of various infectious diseases .

Anti-inflammatory and Analgesic Activity

Compounds of the pyrido[2,3-d]pyrimidines class have also been found to exhibit anti-inflammatory and analgesic activities . This suggests potential applications in the management of pain and inflammation .

Hypotensive Activity

Pyrido[2,3-d]pyrimidines have been found to exhibit hypotensive activity . This suggests potential applications in the treatment of hypertension .

Antihistaminic Activity

Compounds of the pyrido[2,3-d]pyrimidines class have been found to exhibit antihistaminic activities . This suggests potential applications in the treatment of allergies .

Antiproliferative Activity

The compound API-1, a pyrido[2,3-d]pyrimidin-5-one derivative, is a promising antiproliferative agent . This suggests potential applications in the treatment of conditions characterized by abnormal cell proliferation .

Mecanismo De Acción

Target of Action

The compound, 3-[1-(2-benzylsulfanylacetyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione, is a pyrido[2,3-d]pyrimidine derivative. Pyrido[2,3-d]pyrimidines are known to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They target various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS, and fibroblast growth factor receptors .

Mode of Action

Pyrido[2,3-d]pyrimidines, in general, are known to inhibit the above-mentioned targets, thereby disrupting their signaling pathways . The compound’s interaction with its targets and the resulting changes would depend on the specific target it binds to.

Biochemical Pathways

The biochemical pathways affected by this compound would be those associated with its targets. For instance, if the compound inhibits tyrosine kinase, it would affect the tyrosine kinase signaling pathway, which plays a crucial role in cell growth and differentiation . Similarly, if it inhibits phosphatidylinositol-3 kinase, it would affect the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets it binds to and inhibits. Generally, by inhibiting key proteins involved in cell growth and proliferation, the compound could potentially halt the growth of cancer cells and induce cell death .

Propiedades

IUPAC Name |

3-[1-(2-benzylsulfanylacetyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c26-18(14-29-13-15-5-2-1-3-6-15)24-11-8-16(9-12-24)25-20(27)17-7-4-10-22-19(17)23-21(25)28/h1-7,10,16H,8-9,11-14H2,(H,22,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYGKUGUWDKOFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)CSCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2395715.png)

![2-(4-benzoylphenyl)-2-(4-bromophenyl)-N-[(1Z)-(methoxyimino)methyl]acetamide](/img/structure/B2395719.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2395724.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B2395730.png)

![6-benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2395734.png)